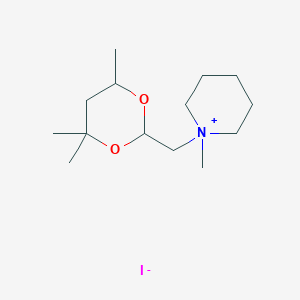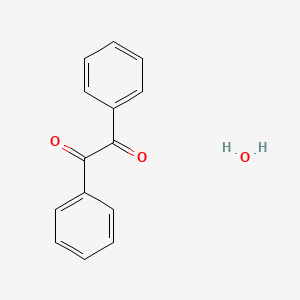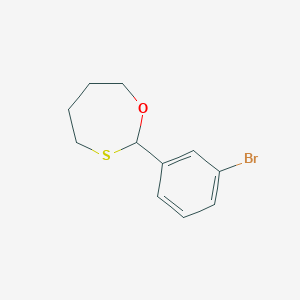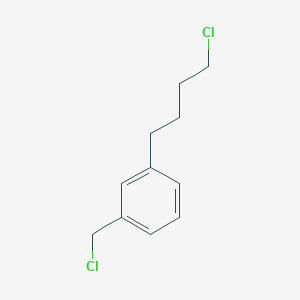
1,3-Bis(2,2-diphenylethenyl)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2,2-diphenylethenyl)pyrene is an organic compound that belongs to the family of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. The compound this compound is characterized by the presence of two diphenylethenyl groups attached to the 1 and 3 positions of the pyrene core. This structural modification imparts distinct photophysical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,2-diphenylethenyl)pyrene typically involves the following steps:
Starting Material: The synthesis begins with pyrene as the starting material.
Electrophilic Aromatic Substitution: The pyrene undergoes electrophilic aromatic substitution reactions to introduce the diphenylethenyl groups at the 1 and 3 positions. This can be achieved using reagents such as diphenylacetylene and a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired substitution pattern.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,2-diphenylethenyl)pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and metal catalysts are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,3-Bis(2,2-diphenylethenyl)pyrene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique photophysical properties make it valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology: In biological research, the compound can be used as a fluorescent probe for imaging and detecting specific biomolecules.
Industry: The compound’s stability and electronic properties make it suitable for use in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,2-diphenylethenyl)pyrene is primarily related to its electronic and photophysical properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the behavior of the compound in different environments, such as in biological systems or electronic devices.
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(2,2-diphenylethenyl)pyrene: Similar to 1,3-Bis(2,2-diphenylethenyl)pyrene but with diphenylethenyl groups at the 1 and 6 positions.
1,8-Bis(2,2-diphenylethenyl)pyrene: Another derivative with diphenylethenyl groups at the 1 and 8 positions.
1,3,6,8-Tetrasubstituted Pyrenes: Compounds with four substituents at the 1, 3, 6, and 8 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics.
Properties
CAS No. |
921599-41-9 |
|---|---|
Molecular Formula |
C44H30 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
1,3-bis(2,2-diphenylethenyl)pyrene |
InChI |
InChI=1S/C44H30/c1-5-14-31(15-6-1)41(32-16-7-2-8-17-32)29-37-28-38(30-42(33-18-9-3-10-19-33)34-20-11-4-12-21-34)40-27-25-36-23-13-22-35-24-26-39(37)44(40)43(35)36/h1-30H |
InChI Key |
IWFIXVUDBNBTOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=C3C=CC4=CC=CC5=C4C3=C2C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)




![Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12633280.png)



![4-[2-Imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12633292.png)




